molecular formula C15H20FNO B2871267 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol CAS No. 1212079-75-8

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol

Cat. No.: B2871267
CAS No.: 1212079-75-8
M. Wt: 249.329
InChI Key: DQJVTBCKCFMOEZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a fluorinated octahydroisoquinoline derivative characterized by a hydroxyl group at the 4a-position and a 4-fluorophenyl substituent. The compound’s molecular formula is C₁₅H₁₈FNO (calculated molar mass: 247.31 g/mol). Octahydroisoquinolines are saturated analogs of isoquinoline, a heterocyclic aromatic compound, and their reduced saturation often enhances conformational flexibility and bioavailability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJVTBCKCFMOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone, using a reducing agent like sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the precursor compound is hydrogenated in the presence of a catalyst like palladium on carbon. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Key Differences:

  • Substituent: The 4-fluorophenyl group is replaced with a 4-(dimethylamino)phenyl moiety.
  • Electronic Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing basicity compared to the electron-withdrawing fluoro group.
  • Safety Profile : Requires stringent handling precautions (e.g., P201: "Use only with specialized training"; P210: "Avoid heat/open flames") .

Table 1: Physicochemical Comparison

Property 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol 1-(4-(Dimethylamino)phenyl)octahydroisoquinolin-4a(2H)-ol
Molecular Formula C₁₅H₁₈FNO C₁₇H₂₄N₂O (estimated)
Molar Mass (g/mol) 247.31 (calculated) 296.39 (estimated)
Key Substituent 4-Fluorophenyl 4-(Dimethylamino)phenyl
Electron Effect Electron-withdrawing Electron-donating
Safety Precautions Not available P201, P202, P210

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS: 1008633-24-6)

Key Differences:

  • Functional Groups : Incorporates an acetamide side chain (-CH₂CONH-(4-methoxyphenyl)) in addition to the 4-fluorophenyl group.
  • Molecular Complexity : Larger molecular formula (C₂₄H₂₉FN₂O₃ ) and higher molar mass (412.5 g/mol) .
  • Physicochemical Properties :
    • Boiling Point: Predicted at 613.1±55.0 °C (higher due to increased molecular weight).
    • pKa: 14.10±0.70 (indicating weak basicity, likely influenced by the hydroxyl and acetamide groups) .

Table 2: Structural and Physical Comparison

Property This compound 2-[1-(4-Fluorophenyl)...acetamide
Molecular Formula C₁₅H₁₈FNO C₂₄H₂₉FN₂O₃
Molar Mass (g/mol) 247.31 412.5
Density (g/cm³) Not available 1.241±0.06 (predicted)
Boiling Point (°C) Not available 613.1±55.0 (predicted)
Key Functional Groups Hydroxyl, 4-fluorophenyl Hydroxyl, 4-fluorophenyl, acetamide

Implications of Structural Variations

Electron Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the dimethylamino analog, as fluorine often reduces susceptibility to oxidative metabolism. The dimethylamino group’s electron-donating nature could improve solubility in acidic environments but may increase toxicity risks .

Pharmacokinetics :

  • The acetamide derivative’s larger size and hydrogen-bonding capacity (from -CONH- and hydroxyl groups) suggest altered absorption and distribution profiles compared to the simpler target compound .

Safety and Handling: The dimethylamino derivative’s stringent safety protocols highlight the importance of substituent-driven reactivity differences .

Biological Activity

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique isoquinoline framework, which is known for its diverse biological activities. The presence of the fluorine atom in the para position of the phenyl group can significantly influence the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of isoquinoline have shown effectiveness against various cancer cell lines, including leukemia and breast cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in 2025 demonstrated that a related isoquinoline derivative inhibited the growth of acute lymphoblastic leukemia cells with an IC50 value of 0.5 µM. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer effects .

Neuroprotective Effects

Isoquinoline derivatives are also recognized for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings:
A study evaluated the neuroprotective effects of various isoquinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in cell death under oxidative stress conditions, highlighting their potential as neuroprotective agents .

Pharmacological Profile

The pharmacological profile of this compound includes interactions with several biological targets:

Target Activity Reference
Dopamine Receptors Agonistic activity
Serotonin Receptors Antagonistic activity
Glucocorticoid Receptors Modulation of activity

Synthesis and Derivatives

This compound can be synthesized through various methods, including catalytic hydrogenation and cyclization reactions involving appropriate precursors. The synthesis process is crucial for developing derivatives with enhanced biological activity.

Synthetic Pathway Example:
The synthesis begins with a substituted phenyl compound that undergoes cyclization to form the isoquinoline structure, followed by reduction to yield the final product. This method allows for modifications that can enhance the compound's efficacy against specific targets.

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